3-Cyano-4-pipéridone

Vue d'ensemble

Description

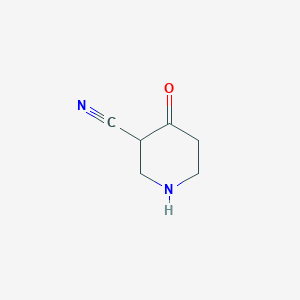

3-Cyano-4-piperidone, also known as 4-oxo-3-piperidinecarbonitrile, is a heterocyclic organic compound. It is characterized by a six-membered ring containing one nitrogen atom and a cyano group attached to the third carbon atom.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Cyano-4-piperidone serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have shown promising pharmacological activities, particularly in anticancer and antifungal research.

Anticancer Activity

Recent studies have highlighted the potential of 3-cyano-4-piperidone derivatives in inhibiting cancer cell growth. For instance, compounds derived from this piperidone have been evaluated for their cytotoxic effects against several cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells. Notably, certain derivatives exhibited higher activity than established chemotherapeutics like cisplatin and topotecan .

Table 1: Anticancer Activity of 3-Cyano-4-piperidone Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|---|

| 4a | PC-3 | 5.2 | Cisplatin | 10 |

| 4b | SK-LU-1 | 6.1 | Topotecan | 12 |

Antifungal Activity

The antifungal properties of 3-cyano-4-piperidone derivatives have also been investigated, particularly against various Candida species. These compounds demonstrated minimum inhibitory concentrations comparable to fluconazole, a common antifungal medication .

Table 2: Antifungal Activity of 3-Cyano-4-piperidone Derivatives

| Compound | Candida Species | MIC (µg/mL) | Comparison Drug | Comparison MIC (µg/mL) |

|---|---|---|---|---|

| 4a | Candida albicans | 8 | Fluconazole | 16 |

| 4b | Candida tropicalis | 10 | Fluconazole | 20 |

Synthetic Applications

In organic synthesis, 3-cyano-4-piperidone is utilized as a building block for constructing complex molecules through various reactions, including cyclization and condensation reactions.

Synthesis of Heterocycles

The compound has been employed in synthesizing heterocyclic systems, which are essential in developing new pharmaceuticals. The ability to modify its structure allows for the creation of diverse derivatives with tailored biological activities .

Table 3: Synthetic Pathways Involving 3-Cyano-4-piperidone

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| Cyclization | Bis-(3-cyano-2-pyridones) | 85 |

| Condensation | Novel pyridine derivatives | 75 |

Case Study 1: Anticancer Compound Development

A study evaluated a series of derivatives based on 3-cyano-4-piperidone for their anticancer properties. The research involved synthesizing various analogs and testing them against multiple cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity significantly compared to the parent compound, suggesting a structure-activity relationship that merits further investigation .

Case Study 2: Antifungal Efficacy Against Candida spp.

In another investigation, researchers synthesized several derivatives of 3-cyano-4-piperidone and assessed their antifungal activity against six Candida strains. The findings revealed that some derivatives not only matched but exceeded the efficacy of traditional antifungals like fluconazole, indicating their potential as new therapeutic agents in treating fungal infections .

Mécanisme D'action

Target of Action

3-Cyano-4-piperidone is a derivative of piperidine , a six-membered heterocyclic system that is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .

Mode of Action

Piperidine derivatives, which include 3-cyano-4-piperidone, are known to interact with their targets in various ways, leading to changes in cellular processes . These interactions often result in the inhibition or activation of certain biochemical pathways, leading to therapeutic effects .

Biochemical Pathways

For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers .

Result of Action

Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Analyse Biochimique

Biochemical Properties

It is known that piperidone derivatives, which include 3-Cyano-4-piperidone, are present in more than twenty classes of pharmaceuticals

Cellular Effects

Some piperidone compounds have been shown to exhibit cytotoxic effects towards tumorigenic cells . These compounds can activate the intrinsic pathway of apoptosis, leading to cell death

Molecular Mechanism

It is known that piperidone derivatives can undergo various intra- and intermolecular reactions, leading to the formation of various piperidine derivatives . These reactions can involve interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that piperidone derivatives can undergo various reactions over time, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Dosage Effects in Animal Models

It is known that some piperidone derivatives can exhibit antitumor activity at low micromolar concentrations .

Metabolic Pathways

It is known that piperidone derivatives can undergo various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Transport and Distribution

It is known that piperidone derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that piperidone derivatives can be found in various cellular compartments, including the endoplasmic reticulum, mitochondria, ribosome, and nucleus .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Cyano-4-piperidone can be synthesized using various methods. One common approach involves the cyclization of dicyanoethylamine followed by hydrolysis. This method typically yields around 50% of the desired product . Another method involves the use of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate in a three-component coupling reaction, which is catalyzed by palladium and results in the formation of tertiary propargylamines .

Industrial Production Methods: Industrial production of 3-Cyano-4-piperidone often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of these methods .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Cyano-4-piperidone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium or rhodium catalysts is often employed.

Substitution: Nucleophiles such as amines, alcohols, and thiols are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidones.

Comparaison Avec Des Composés Similaires

- 3-Cyano-2-piperidone

- 3-Cyano-2,5,6,7-tetrahydropyrindin-2(1H)-one

- 3-Cyanopyridine-2(1H)-thione

Comparison: 3-Cyano-4-piperidone is unique due to its specific substitution pattern and the presence of both a cyano group and a carbonyl group in the piperidone ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, 3-Cyano-4-piperidone offers a balance of stability and reactivity, making it suitable for various applications in medicinal and industrial chemistry .

Activité Biologique

3-Cyano-4-piperidone, also known as 4-oxo-3-piperidinecarbonitrile, is a heterocyclic organic compound with significant biological activity. This compound is part of the piperidine class, which has been extensively studied for its diverse pharmacological properties, including anticancer, antimicrobial, analgesic, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activities associated with 3-Cyano-4-piperidone, supported by research findings and case studies.

Chemical Structure and Properties

3-Cyano-4-piperidone features a six-membered piperidine ring with a cyano group attached to the third carbon atom. This structural arrangement is crucial for its biological activity, as it allows for various interactions with biological targets.

The biological activity of 3-Cyano-4-piperidone can be attributed to its ability to interact with multiple cellular pathways:

- Anticancer Activity : Piperidine derivatives, including 3-Cyano-4-piperidone, have shown promise in inhibiting tumor growth and metastasis. They are believed to exert their effects by interfering with key signaling pathways involved in cancer cell proliferation and survival.

- Antimicrobial Effects : The compound has demonstrated antimicrobial properties against various pathogens, suggesting its potential as an antibacterial or antifungal agent.

- Analgesic and Anti-inflammatory Properties : Research indicates that derivatives of piperidine can modulate pain pathways and reduce inflammation, making them candidates for pain management therapies.

Anticancer Studies

Several studies have highlighted the anticancer potential of 3-Cyano-4-piperidone:

- Cytotoxicity Tests : In vitro studies have shown that 3-Cyano-4-piperidone exhibits cytotoxic effects against various cancer cell lines. For instance, compounds derived from piperidine structures have been tested against breast (MCF-7) and lung (NCI-H460) cancer cell lines, demonstrating significant growth inhibition compared to control agents like doxorubicin .

- Mechanistic Insights : Molecular docking studies suggest that 3-Cyano-4-piperidone may interact with critical enzymes such as topoisomerases and cytochrome P450s, which are involved in DNA replication and metabolism of xenobiotics respectively .

Antimicrobial Activity

Research has shown that 3-Cyano-4-piperidone possesses substantial antimicrobial activity:

- Inhibition Studies : It has been effective against several strains of bacteria and fungi, indicating its potential utility in treating infections resistant to conventional antibiotics .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of piperidine derivatives in inhibiting cancer cell proliferation. Among these derivatives, 3-Cyano-4-piperidone was noted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study reported a significant decrease in cell viability at low micromolar concentrations, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Applications

Another investigation focused on the antimicrobial properties of 3-Cyano-4-piperidone against Candida spp. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antifungal agents like fluconazole, suggesting that this compound could serve as an alternative treatment for fungal infections .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-oxopiperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-3-5-4-8-2-1-6(5)9/h5,8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRLEVNOSVHSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396344 | |

| Record name | 3-CYANO-4-PIPERIDONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19166-75-7 | |

| Record name | 3-CYANO-4-PIPERIDONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Cyano-4-piperidone in the synthesis described in the research?

A1: In the study ["A Facile One-Pot, Three-Component Synthesis of a New Series of Thiazolyl Pyrazoles: Anticancer Evaluation, ADME and Molecular Docking Studies"] [], 1-Boc-3-cyano-4-piperidone acts as a reagent in a multi-component reaction. It reacts with thiosemicarbazide and either substituted phenacyl bromides or substituted 3-(2-bromoacetyl) coumarins to form the desired thiazolyl pyrazole derivatives. The specific contribution of the 3-cyano-4-piperidone moiety to the final compound's structure is the incorporation of a piperidone ring.

Q2: Is there information available about the potential anticancer activity of compounds containing the 3-cyano-4-piperidone moiety?

A2: While the research itself doesn't directly investigate the anticancer activity of 3-cyano-4-piperidone, it does highlight the promising anticancer activity of the synthesized thiazolyl pyrazole derivatives, some of which incorporate the piperidone ring derived from 1-Boc-3-cyano-4-piperidone []. This suggests that further investigation into the structure-activity relationship of these derivatives, including the role of the piperidone ring, could be valuable for anticancer drug discovery.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.